Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide
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Overview
Description
Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as methanol or water, and the product is isolated by precipitation or extraction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and high throughput. The purification steps may include crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium hydroxide: Another quaternary ammonium compound with similar properties and applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research and as a surfactant
Uniqueness
Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide stands out due to its specific structure, which imparts unique properties such as enhanced antimicrobial activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
73664-20-7 |
---|---|
Molecular Formula |
C18H22INO2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(2-benzoyloxy-2-phenylethyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-19(2,3)14-17(15-10-6-4-7-11-15)21-18(20)16-12-8-5-9-13-16;/h4-13,17H,14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JHRCBERGOHNJLQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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